molecular formula C19H21NO B13830380 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine

Cat. No.: B13830380
M. Wt: 282.4 g/mol
InChI Key: ODQWQRRAPPTVAG-FIBGUPNXSA-N
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Description

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine is a synthetic compound that belongs to the class of dibenzoxepines This compound is structurally characterized by a dibenzoxepin core with a propanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine typically involves the following steps:

    Formation of the Dibenzoxepin Core: The dibenzoxepin core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and suitable reagents.

    Introduction of the Propanamine Side Chain: The propanamine side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the dibenzoxepin core with a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions.

    Deuterium Labeling: The methyl groups on the nitrogen atom are labeled with deuterium (d3) through a deuterium exchange reaction using deuterated reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenz[b,e]oxepin-11(6H)-one: A structurally related compound with similar chemical properties.

    Dibenz[b,e]oxepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium: Another derivative with a different side chain.

Uniqueness

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine is unique due to its deuterium-labeled methyl groups, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.

Properties

Molecular Formula

C19H21NO

Molecular Weight

282.4 g/mol

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/i1D3

InChI Key

ODQWQRRAPPTVAG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Origin of Product

United States

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